benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the literature, a related compound, 3‐{[1‐ethoxycarbonyl‐3‐phenyl‐(1S)‐phenyl‐(1S)‐propyl]amino}‐2,3,4,5‐tetrahydro‐2‐oxo‐1H‐1‐(3S)‐benzazepine‐1‐acetic acid hydrochloride, was synthesized in 14 steps starting with 1-bromo-3-phenylpropane and K 14 CN .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C15H21NO4 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for preparing compounds with similar structural motifs, emphasizing the synthesis of isoquinoline analogues and heterocyclic compounds. For instance, a study detailed the preparation of 4-substituted 3-amino-2-chloropyridines, leading to the synthesis of a Nevirapine analogue from 4-amino-3-chloroisoquinoline, demonstrating the importance of isoquinoline derivatives in pharmaceutical research (Bakke & Říha, 2001). Another research effort focused on synthesizing dimethyl 1,2-dihydroisoquinolines, showcasing the reactivity of isoquinoline with dimethyl acetylenedicarboxylate in the presence of amides, highlighting the versatile chemistry of isoquinoline derivatives (Yavari et al., 2007).
Catalytic Processes and Chemical Transformations
Catalytic processes involving carboxamides and organotin(IV) carboxylates have been explored for their potential in creating complex molecular structures. A study described the iron-catalyzed ortho-alkylation of carboxamides, leading to high yields and regioselectivity, illustrating the compound's potential in facilitating complex synthetic pathways (Fruchey et al., 2014). Similarly, research on organotin(IV) carboxylates based on amide carboxylic acids demonstrated their synthesis, crystal structures, and characterizations, offering insights into the structural diversity and application of these compounds in material science (Xiao et al., 2013).
Potential Therapeutic Applications
While the direct research on benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate and its specific applications in medicine or technology were not found, related studies imply a significant interest in isoquinoline derivatives for their therapeutic potential. Compounds with structural similarities have been investigated for their roles in inhibiting tubulin polymerization and displaying antiproliferative activities toward cancer cells, indicating the potential medicinal applications of these chemical structures (Minegishi et al., 2015).
properties
IUPAC Name |
benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O7/c1-5-42-33(38)28(17-16-24-12-8-6-9-13-24)35-23(2)32(37)36-21-27-20-31(41-4)30(40-3)19-26(27)18-29(36)34(39)43-22-25-14-10-7-11-15-25/h6-15,19-20,23,28-29,35H,5,16-18,21-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXQEVNCLGXAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OCC4=CC=CC=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516139 | |
Record name | Benzyl 2-[N-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
CAS RN |
82637-57-8 | |
Record name | Benzyl 2-[N-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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